N-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-2-(2-methylcyclohexyl)acetamide
Description
N-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-2-(2-methylcyclohexyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring and a cyclohexyl group
Properties
IUPAC Name |
N-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-2-(2-methylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11-4-2-3-5-12(11)10-14(20)16-7-9-18-8-6-13(19)17-15(18)21/h6,8,11-12H,2-5,7,9-10H2,1H3,(H,16,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTOMRZPUADRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1CC(=O)NCCN2C=CC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-2-(2-methylcyclohexyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving urea and malonic acid derivatives under acidic or basic conditions.
Alkylation: The pyrimidine intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Cyclohexyl Acetamide Formation: The final step involves the reaction of the alkylated pyrimidine with 2-methylcyclohexylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.
Substitution: The ethyl group attached to the pyrimidine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Ketones or alcohols derived from the cyclohexyl ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-2-(2-methylcyclohexyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways. Its structural similarity to nucleotides makes it a candidate for research in DNA and RNA synthesis inhibition.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-2-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic nucleotide structures, allowing the compound to inhibit enzymes involved in nucleic acid synthesis. Additionally, the cyclohexyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-2-(2,2,2-trifluoroethyl)acetamide: This compound has a trifluoroethyl group instead of a methylcyclohexyl group, which can significantly alter its chemical properties and biological activity.
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide:
Uniqueness
N-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-2-(2-methylcyclohexyl)acetamide is unique due to its combination of a pyrimidine ring and a cyclohexyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
